鲁佩酸

描述

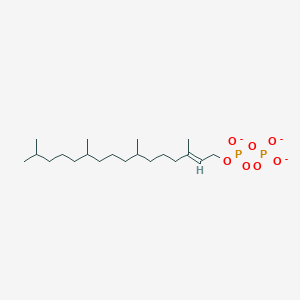

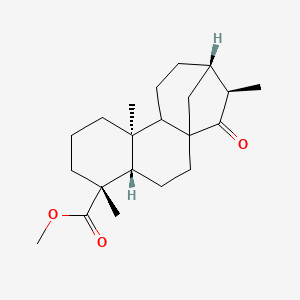

Rupestonic acid is a sesquiterpene isolated from the Chinese traditional medicine Artemisia rupestris L . It possesses multifunctional groups and has shown significant activity against the influenza virus B .

Synthesis Analysis

Rupestonic acid and its derivatives have been synthesized to improve its biological activity . A series of 20 new derivatives of rupestonic acid were synthesized via Davis oxidation . The synthetic route started from 3-bromo-6-methylpicolinonitrile employing Krapcho decarboxylation, Suzuki cross-coupling, RCM reaction as key steps .

Molecular Structure Analysis

The molecular structure of Rupestonic acid and its derivatives were fully characterized by 1H NMR, 13C NMR, HRMS spectra . The structure of one of the derivatives was confirmed by an X-ray crystal structure analysis .

Chemical Reactions Analysis

Rupestonic acid was isolated from A. rupestris and esterified using a two-fold excess of dimethyl sulfate to form methyl rupestonate . Davis oxidation of the resulting compound in the presence of 1.2 eq of lithium bis (trimethylsilyl)amide and 1.5 eq of (1S)(+)-(camphorylsulfonyl)oxaziridine at temperatures from –78 to –40°C produced an intermediate . Target compounds were prepared via acylation in the presence of 4-dimethylaminopyridine (DMAP) catalyst using 1.5 eq of acyl chloride and 4 eq of Et3N .

科学研究应用

代谢产物鉴定

从传统维吾尔药物阿尔泰艾蒿(Artemisia rupestris L.)中提取的鲁佩酸在大鼠尿液中的代谢产物进行了研究。这项研究对于了解药物的代谢过程至关重要,有助于药物的发现和临床应用。主要代谢产物被发现是由氧化、氢化和葡萄糖苷化过程产生的(Gu et al., 2015)。

抗流感药物

鲁佩酸已被确认为潜在的抗流感药物。它对流感病毒B表现出显著的活性。研究重点在于合成鲁佩酸衍生物,以增强其对各种流感病毒株的生物活性(Yong et al., 2013)。

合成和结构研究

已进行了多项关于鲁佩酸衍生物合成和其结构活性关系的研究。这些研究对于开发新的抗病毒药物至关重要。例如,已合成了3-去氧鲁佩酸,并显示其能抑制流感病毒B(Zhao, 2011)。

纯化技术

高速逆流色谱法已被用于从阿尔泰艾蒿中纯化鲁佩酸。这种方法对于分离纯化物质以进行进一步的药物研究有重要贡献(Ma et al., 2005)。

抗病毒活性评价

已进行了大量研究评估鲁佩酸及其衍生物对流感病毒的抗病毒活性。这些研究旨在开发有效的抗病毒疗法,特别是针对目前治疗无效的流感株(Zhao et al., 2017)。

安全和危害

While specific safety and hazard data for Rupestonic acid is not available, general safety measures should be taken while handling it. This includes avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

未来方向

属性

IUPAC Name |

2-[(5R,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8-4-5-11(9(2)15(17)18)6-13-10(3)14(16)7-12(8)13/h8,11-12H,2,4-7H2,1,3H3,(H,17,18)/t8-,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHSKBJBODQVBX-AXTRIDKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC2=C(C(=O)CC12)C)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CC2=C(C(=O)C[C@@H]12)C)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rupestonic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[[4-[[5-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentylamino]-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid tert-butyl ester](/img/structure/B1262545.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;dihydrochloride](/img/structure/B1262547.png)

![[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrinato(2-)-kappa(4)N(21),N(22),N(23),N(24)]zinc](/img/structure/B1262554.png)